molecular formula C16H12O3S B3831353 (1-Methyl-9-oxothioxanthen-3-yl) acetate

(1-Methyl-9-oxothioxanthen-3-yl) acetate

Cat. No.: B3831353
M. Wt: 284.3 g/mol
InChI Key: JFHIISXEHABUCP-UHFFFAOYSA-N
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Description

(1-Methyl-9-oxothioxanthen-3-yl) acetate is a chemical compound that belongs to the class of thioxanthene derivatives. Thioxanthenes are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound features a thioxanthene core with a methyl group at the 1-position, a keto group at the 9-position, and an acetate ester at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-9-oxothioxanthen-3-yl) acetate typically involves the following steps:

    Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a Friedel-Crafts acylation reaction, where a thioether is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide and a strong base like sodium hydride.

    Oxidation to Form the Keto Group: The oxidation of the thioxanthene core to introduce the keto group at the 9-position can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Acetylation: The final step involves the acetylation of the hydroxyl group at the 3-position using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-9-oxothioxanthen-3-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Hydroxyl derivatives.

    Substitution: Compounds with different functional groups replacing the acetate ester.

Scientific Research Applications

(1-Methyl-9-oxothioxanthen-3-yl) acetate has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thioxanthene derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-9-oxothioxanthen-3-yl) acetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthene: The parent compound with similar structural features but lacking the acetate ester.

    9-Oxothioxanthene: Similar structure but without the methyl group at the 1-position.

    Thioxanthene Acetate: Similar structure but without the keto group at the 9-position.

Uniqueness

(1-Methyl-9-oxothioxanthen-3-yl) acetate is unique due to the combination of the methyl group, keto group, and acetate ester, which confer specific chemical and biological properties that are distinct from its analogs.

Properties

IUPAC Name

(1-methyl-9-oxothioxanthen-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3S/c1-9-7-11(19-10(2)17)8-14-15(9)16(18)12-5-3-4-6-13(12)20-14/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHIISXEHABUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=CC=CC=C3S2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.